molecular formula C14H21ClN2O2 B175589 Benzyl methyl(piperidin-4-yl)carbamate hydrochloride CAS No. 139062-98-9

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride

Cat. No. B175589
M. Wt: 284.78 g/mol
InChI Key: PDQLLMPQDZDDGT-UHFFFAOYSA-N
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Patent
US05214055

Procedure details

14.5 g of the compound obtained in Stage B are refluxed with 50 ml of methanol and 30 ml of 6N hydrochloric acid for 20 hours. After evaporation the hydrochloride of the desired product is obtained.
Name
compound
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([N:10]([CH3:21])[C:11](=[O:20])[O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:22]>CO>[ClH:22].[NH:4]1[CH2:5][CH2:6][CH:7]([N:10]([CH3:21])[C:11](=[O:20])[O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:9]1 |f:3.4|

Inputs

Step One
Name
compound
Quantity
14.5 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)N(C(OCC1=CC=CC=C1)=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation the hydrochloride of the desired product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
Cl.N1CCC(CC1)N(C(OCC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.